molecular formula C14H22BrNO2 B3861360 2-[6-(2-Bromophenoxy)hexylamino]ethanol

2-[6-(2-Bromophenoxy)hexylamino]ethanol

Cat. No.: B3861360
M. Wt: 316.23 g/mol
InChI Key: JXPXOCNQKZWPNI-UHFFFAOYSA-N
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Description

2-[6-(2-Bromophenoxy)hexylamino]ethanol is a chemical compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Bromophenoxy)hexylamino]ethanol typically involves the reaction of 2-bromophenol with 6-aminohexanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors to produce the compound in bulk quantities. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Bromophenoxy)hexylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-[6-(2-Bromophenoxy)hexylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential in treating respiratory diseases due to its β2-agonist properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[6-(2-Bromophenoxy)hexylamino]ethanol involves its interaction with β2-adrenergic receptors. By binding to these receptors, the compound activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the respiratory tract, making it useful in treating conditions like asthma.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-Bromophenoxy)hexylamino]ethanol
  • 2-[6-(2,6-Dichlorophenoxy)hexylamino]ethanol

Uniqueness

2-[6-(2-Bromophenoxy)hexylamino]ethanol is unique due to its specific β2-agonist activity, which makes it particularly effective in targeting respiratory conditions. Its chemical structure allows for selective binding to β2-adrenergic receptors, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[6-(2-bromophenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2/c15-13-7-3-4-8-14(13)18-12-6-2-1-5-9-16-10-11-17/h3-4,7-8,16-17H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPXOCNQKZWPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCNCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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